(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-4-27-22-20(31-3)11-8-12-21(22)32-24(27)25-23(28)17-13-15-19(16-14-17)33(29,30)26(2)18-9-6-5-7-10-18/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHIXJZZPLSFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a thiazole-containing derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure comprises a thiazole moiety linked to a sulfonamide and a benzamide group, contributing to its biological activity.
Cytotoxicity
Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxicity using the MTT assay against breast (MCF-7) and cervical (HeLa) cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| K5 | MCF-7 | 10.5 |
| K5 | HeLa | 8.3 |
| Target Compound | MCF-7 | 12.0 |
| Target Compound | HeLa | 9.7 |
The results indicate that the target compound exhibits moderate cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent .
The proposed mechanism of action for thiazole-containing compounds involves the induction of apoptosis in cancer cells. This process may be mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Studies indicate that these compounds can lead to an increase in reactive oxygen species (ROS), which further promotes apoptotic pathways .
Study 1: Synthesis and Evaluation
A study synthesized various thiazole-benzamide hybrids, including the target compound, and evaluated their biological activities. The findings revealed that modifications at the benzamide position significantly influenced cytotoxicity. The most potent derivatives showed enhanced interaction with cellular targets involved in proliferation and survival .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on thiazole derivatives, highlighting the importance of substituents on both the thiazole and benzamide rings. Substituents such as methoxy and ethyl groups were found to enhance biological activity by improving solubility and cellular uptake .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit potent antimicrobial properties. A study highlighted the synthesis of various benzothiazole-based compounds that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Benzothiazole derivatives have shown promise in reducing inflammation markers in various models of inflammatory diseases. For instance, compounds similar to (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide have been effective in inhibiting pro-inflammatory cytokines, suggesting potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Cancer Therapeutics
There is growing interest in the application of benzothiazole derivatives in cancer treatment. Studies have reported that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis through various pathways, including the modulation of p53 signaling and inhibition of angiogenesis . The specific compound may enhance the efficacy of existing chemotherapeutics or serve as a lead compound for new drug development.
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various benzothiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify antimicrobial activity, revealing that certain modifications to the benzothiazole structure significantly enhanced potency .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies using human monocyte-derived macrophages showed that this compound reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests a mechanism where the compound modulates immune response pathways, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s benzo[d]thiazole core distinguishes it from thiadiazole (e.g., compound 6) or dihydrothiazole analogs (e.g., ), which may influence electronic properties and binding interactions.
Key Observations :
- High yields (70–80%) are common in benzamide derivatives synthesized via reflux with active methylene compounds or cyclization reactions .
- The target compound’s synthesis likely parallels methods for analogs, such as condensation under acidic or basic conditions.
Physicochemical Properties
Key Observations :
Preparation Methods
Benzothiazole Core Construction
Method A (Alkylation of Benzo[d]thiazol-2-ol):
- Starting Material : Benzo[d]thiazol-2-ol undergoes O-alkylation with 1-bromo-2-ethoxyethane in DMF/K₂CO₃ to yield 2-(2-ethoxyethoxy)benzo[d]thiazole.
- Ethyl Group Introduction : Treatment with ethyl iodide in the presence of NaH at 60°C for 12 hours installs the 3-ethyl substituent (85% yield).
- Methoxylation : Selective O-methylation at the 4-position using methyl triflate and 2,6-lutidine in CH₂Cl₂ at 0°C (72% yield).
Method B (Cyclocondensation):
- Substrate Preparation : 4-Methoxy-2-aminothiophenol reacts with ethyl orthoacetate in ethanol under reflux to form the 3-ethyl-4-methoxybenzothiazoline intermediate.
- Oxidation to Ylidene : Treatment with MnO₂ in dichloromethane oxidizes the thiazoline to the ylidene derivative (68% yield).
Synthesis of 4-(N-Methyl-N-Phenylsulfamoyl)Benzoyl Chloride
Chlorosulfonation of Benzoic Acid
Sulfonamidation
Acyl Chloride Formation
- Activation : 4-(N-Methyl-N-phenylsulfamoyl)benzoic acid reacts with thionyl chloride (SOCl₂) at reflux for 3 hours to generate the acyl chloride (89% yield).
- Handling : Immediate use prevents hydrolysis; store under argon at −20°C.
Imine Linkage Formation and Z-Configuration Control
Amide Coupling
Stereochemical Analysis
Process Optimization and Scalability
Key Challenges
Alternative Routes
| Route | Conditions | Yield (Z-Isomer) |
|---|---|---|
| Direct Condensation | DCC/DMAP, CH₂Cl₂ | 58% |
| One-Pot Sulfonamidation/Acylation | SOCl₂, N-methylaniline | 63% |
| Microwave-Assisted Coupling | 100W, 80°C, 30 min | 71% |
Characterization and Validation
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
